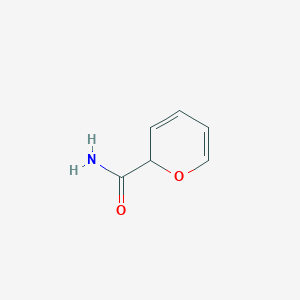
Pyramid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyramidane is an intriguing compound in organic chemistry, known for its unique square-pyramidal structure. It is the smallest member of the fenestrane family, specifically [3.3.3.3]fenestrane or tetracyclo-[2.1.0.01,3.02,5]pentane . The compound’s structure features an invertedly tetrahedral apical carbon, which significantly deviates from the standard tetrahedral geometry, resulting in unusual bonding interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyramidane has been a challenging task for chemists due to its nonclassical structure. The preparation typically involves the formation of a four-membered ring base made of carbon, silicon, or germanium atoms, capped by an apex of germanium, tin, or lead . The reaction conditions often require precise control of temperature and pressure to ensure the stability of the compound.
Industrial Production Methods
Industrial production of pyramidane is not yet widespread due to the complexity of its synthesis. advancements in synthetic chemistry and computational studies have paved the way for potential large-scale production in the future .
Chemical Reactions Analysis
Types of Reactions
Pyramidane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of pyramidane.
Substitution: Substitution reactions often involve the replacement of one of the atoms in the four-membered ring or the apex with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of pyramidane, such as halogenated pyramidanes, oxides, and reduced forms .
Scientific Research Applications
Pyramidane has several scientific research applications, including:
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of pyramidane involves its interaction with molecular targets through its unique bonding interactions. The invertedly tetrahedral apical carbon plays a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved include various electron transfer processes and coordination with metal ions .
Comparison with Similar Compounds
Pyramidane is compared with other members of the fenestrane family, such as [3.3.3.3]fenestrane and tetracyclo-[2.1.0.01,3.02,5]pentane . These compounds share similar structural features but differ in their bonding interactions and stability. Pyramidane’s unique square-pyramidal structure sets it apart from these similar compounds, making it a subject of significant interest in synthetic chemistry .
Conclusion
Pyramidane is a fascinating compound with a unique structure and diverse applications in scientific research
Properties
CAS No. |
358350-41-1 |
|---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2H-pyran-2-carboxamide |
InChI |
InChI=1S/C6H7NO2/c7-6(8)5-3-1-2-4-9-5/h1-5H,(H2,7,8) |
InChI Key |
MMTVHLPXGYWNOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(OC=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


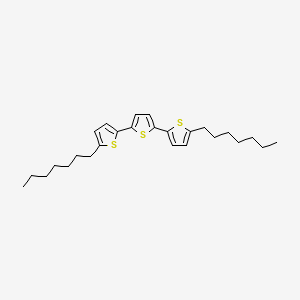
![Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate](/img/structure/B14252497.png)
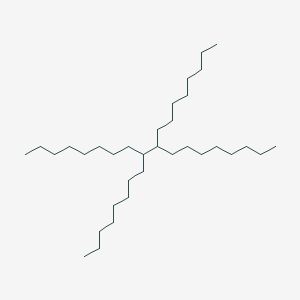
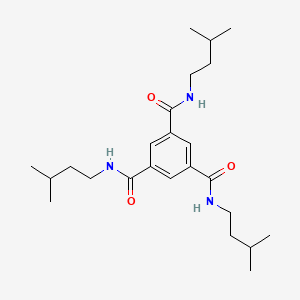
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14252510.png)
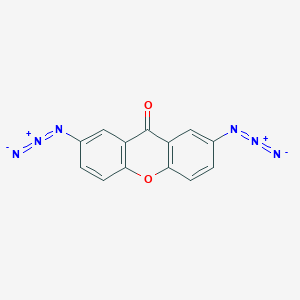
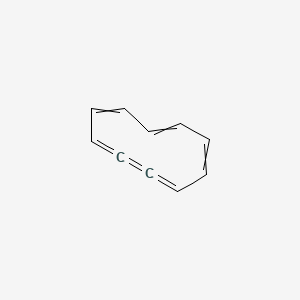
![8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid](/img/structure/B14252535.png)
![3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol](/img/structure/B14252538.png)
![5-Ethyl-1-[(1S)-1-phenylethyl]-3,4-dihydropyridin-2(1H)-one](/img/structure/B14252547.png)
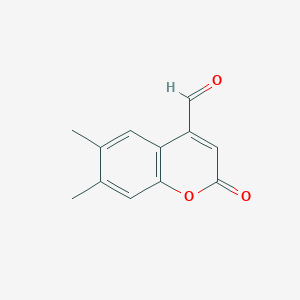

![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)
![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
